Cas no 82513-30-2 ((1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate)
![(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate structure](https://www.kuujia.com/scimg/cas/82513-30-2x500.png)
82513-30-2 structure
Product name:(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
- LogP
- (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-met
- 2-Butenoic acid, 2-methyl-, (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2,7-bis(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta(a)cyclopropa(f)cycloundecen-10-yl ester, (2E)-
- 82513-30-2
-
- Inchi: InChI=1S/C29H40O9/c1-10-13(2)26(34)37-22-14(3)11-29-25(36-18(7)31)15(4)12-28(29,38-29)24(33)16(5)23(35-17(6)30)20-19(21(22)32)27(20,8)9/h10-11,15-16,19-23,25,32H,12H2,1-9H3
- InChI Key: JCDHPWIMRDHSED-UHFFFAOYSA-N
- SMILES: C\C=C(\C)C(=O)OC1C(O)C2C(C(OC(C)=O)C(C)C(=O)C34CC(C)C(OC(C)=O)C3(O4)\C=C1\C)C2(C)C |c:34|
Computed Properties
- Exact Mass: 532.26723285g/mol
- Monoisotopic Mass: 532.26723285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 38
- Rotatable Bond Count: 7
- Complexity: 1120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 129Ų
(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate Related Literature
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
82513-30-2 ((1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate) Related Products
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